

# Bemcentinib absorption distribution metabolism excretion

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## Compound Focus: Bemcentinib

CAS No.: 1037624-75-1

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## Bemcentinib Pharmacokinetic Data Summary

The table below synthesizes key quantitative PK parameters from published clinical trials.

Parameter	Value/Description	Study Context
Dosing Regimen	Loading dose (200-400 mg daily for 2-3 days), followed by a lower daily maintenance dose (100-200 mg) [1] [2].	Established in Phase 1 trials to rapidly achieve therapeutic concentrations.
Reported Tolerated Dose	Loading/Maintenance: 400/200 mg (with enhanced formulation) [1].	Recommended Phase 2 dose from a trial in Acute Myeloid Leukemia (AML).
C~max~	Not explicitly quantified in the provided results.	-
Analytical Method	Validated LC-MS/MS bioanalytical method; plasma concentrations quantified over 2-2000 ng/mL [2].	Used in a Phase 1 trial with NSCLC patients.
Key Findings	Bemcentinib pharmacokinetics supported a once-daily oral dosing schedule [1]. The drug was detectable in plasma and its exposure was monitored in trials.	-

Parameter	Value/Description	Study Context
Metabolism & Excretion	Not detailed in the available search results. <b>Major Gap:</b> Specific enzymes involved (e.g., CYP450) and excretion routes are not identified.	-

## Detailed Experimental Protocols

For researchers designing PK studies, here are the methodologies from the cited clinical trials.

### Bioanalytical Method for Plasma Concentration (from [2])

This protocol was used to quantify **bemcentinib** and docetaxel in a phase 1 trial.

- **Sample Collection:** Blood samples were collected in lithium heparin tubes for **bemcentinib** and K2EDTA tubes for docetaxel at multiple time points post-dose.
- **Sample Processing:** **Bemcentinib** was extracted from human plasma through **lipid removal and protein precipitation**. The eluate was evaporated under a stream of nitrogen and reconstituted.
- **Instrumentation & Analysis:**
  - **Technique:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - **Chromatography:** An ACE 3 C18-AR column with a mobile phase of 0.01% formic acid and acetonitrile.
  - **Detection:** Waters Acquity I-Class UPLC coupled to a Waters Xevo TQ-S Mass spectrometer in positive ion mode.
  - **Quantification:** Achieved using analyte peak area to internal standard peak area ratios. The calibration range for **bemcentinib** was **2 to 2000 ng/mL**.

### Pharmacokinetic Analysis Workflow

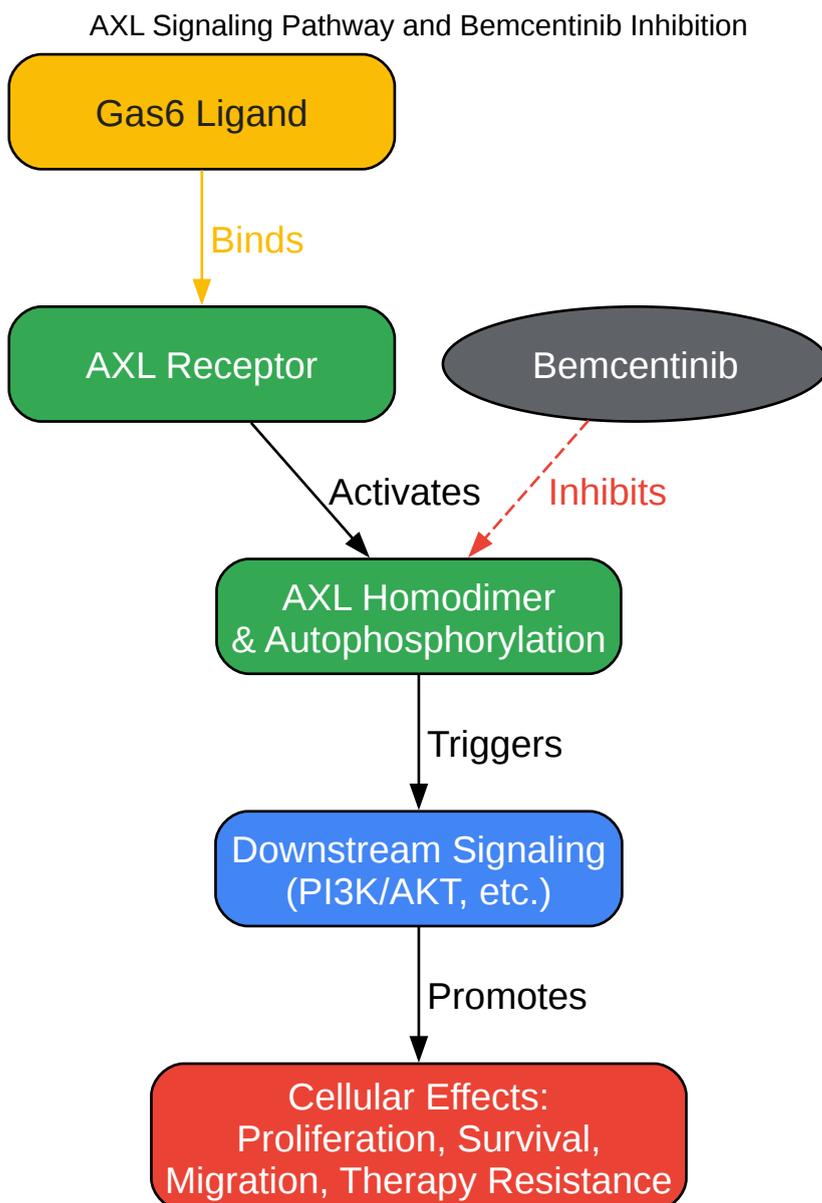
The search results describe the workflow for analyzing the PK data obtained from the assays.

- **Software:**
  - **Bemcentinib:** Phoenix WinNonLin software was used to estimate pharmacokinetic parameters [2].
  - **Docetaxel (Co-administered drug):** A nonlinear mixed effects model program (NONMEM) and R package NonCompartment were used [2].

- **Data Handling:** Individual concentration data were merged with the actual times of sample collection. Trough concentration-time data were summarized with descriptive statistics, including the coefficient of variation [2].

## AXL Signaling Pathway and Bemcentinib Inhibition

The following diagram illustrates the core AXL/Gas6 pathway and the documented site of action for **bemcentinib**, based on the biological context from the search results [3] [1] [2].



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This diagram maps the logical relationship from pathway activation to functional outcomes and the point of therapeutic intervention.

## Key Implications for Research & Development

- **Clinical PK Profile:** The established loading/maintenance regimen (400/200 mg) and once-daily oral dosing provide a practical framework for clinical protocol design [1].
- **Critical Data Gaps:** The absence of detailed metabolism and excretion information is a significant limitation. **Future investigations should prioritize** identifying the specific cytochrome P450 enzymes involved and the primary routes of elimination (e.g., fecal vs. renal).
- **Drug-Drug Interaction (DDI) Risk:** As a tyrosine kinase inhibitor, **bemcentinib** has a potential for DDIs, especially with drugs that modulate CYP3A4 activity [4]. This requires careful clinical management and further dedicated DDI studies.

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## References

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